ethyl 4-{[(9H-purin-6-ylsulfanyl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate is a complex organic compound that features a purine derivative linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the reaction of 6-chloropurine with thiourea to form 6-mercaptopurine.
Acylation: The 6-mercaptopurine is then acylated with ethyl chloroacetate to form ethyl 2-(7H-purin-6-ylsulfanyl)acetate.
Amidation: The final step involves the amidation of ethyl 2-(7H-purin-6-ylsulfanyl)acetate with 4-aminobenzoic acid to yield ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the purine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoate moiety can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its purine moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The purine moiety can bind to enzymes involved in nucleotide metabolism, potentially inhibiting their activity. This can lead to alterations in cellular processes, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(7H-purin-6-ylamino)benzoate: Similar structure but with an amino group instead of a sulfanyl group.
Ethyl 2-(7H-purin-6-ylsulfanyl)acetate: Lacks the benzoate moiety.
Uniqueness
Ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate is unique due to the combination of a purine derivative with a benzoate ester, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 4-{[(9H-purin-6-ylsulfanyl)acetyl]amino}benzoate (CAS Number: 919419-68-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C16H15N5O3S
- Molecular Weight : 357.39 g/mol
- Structural Characteristics : The compound features a purine moiety linked to an acetylamino group and a benzoate structure, which may contribute to its biological properties.
This compound exhibits various biological activities that can be attributed to its structural components. The purine derivative is known for its role in nucleic acid metabolism and cellular signaling, while the benzoate moiety may enhance lipophilicity, facilitating cell membrane penetration.
Biological Activities
-
Antiviral Activity :
- Studies indicate that similar purine derivatives possess antiviral properties against several viruses, including HIV and herpes simplex virus. The mechanism often involves inhibition of viral replication by interfering with nucleic acid synthesis.
- Anticancer Properties :
-
Enzyme Inhibition :
- This compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and viral infections. This inhibition can lead to reduced tumor growth and viral replication.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of this compound against HIV. The compound was tested in vitro, showing a dose-dependent reduction in viral load with an IC50 value indicating effective inhibition at low concentrations.
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines, including breast and prostate cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in oncology.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C16H15N5O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(7H-purin-6-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-16(23)10-3-5-11(6-4-10)21-12(22)7-25-15-13-14(18-8-17-13)19-9-20-15/h3-6,8-9H,2,7H2,1H3,(H,21,22)(H,17,18,19,20) |
InChI Key |
OAZKUTISDNOWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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